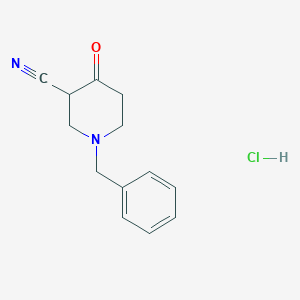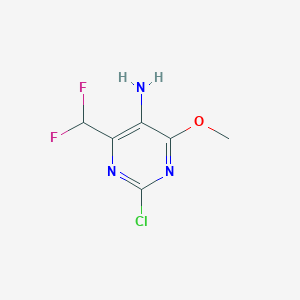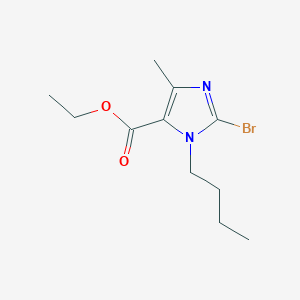
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Formation of more reduced forms of the compound.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups like halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological activities.
Hydroxyquinoline: A hydroxylated derivative with distinct properties.
Uniqueness
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-propan-2-yl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C12H15NO2/c1-8(2)13-10-4-3-5-11(14)9(10)6-7-12(13)15/h6-8H,3-5H2,1-2H3 |
InChI Key |
KPPWJBNONDWUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC1=O)C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)





![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)





